

Unveiling GSK3739936: A Deep Dive into its Novel Allosteric Mechanism Against HIV-1

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Compound of Interest

Compound Name: GSK3739936

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[City, State] – [Date] – A comprehensive analysis of **GSK3739936**, a potent allosteric inhibitor of HIV-1 integrase (ALLINI), reveals a novel dual mechanism of action that sets it apart from other antiretroviral agents. This guide provides a detailed comparison of **GSK3739936** with other ALLINIs, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its unique properties.

GSK3739936 targets the HIV-1 integrase, a crucial enzyme for viral replication, not at its active site, but at an allosteric pocket at the dimer interface of the catalytic core domain. This binding induces aberrant multimerization of the integrase, leading to the formation of replication-deficient viral particles.^[1] Furthermore, **GSK3739936** inhibits the interaction between the integrase and the host protein, lens epithelium-derived growth factor (LEDGF/p75), which is essential for the integration of the viral DNA into the host cell's genome. This dual-action mechanism presents a significant advancement in the quest for more effective HIV-1 therapies.

Comparative Analysis of Allosteric HIV-1 Integrase Inhibitors

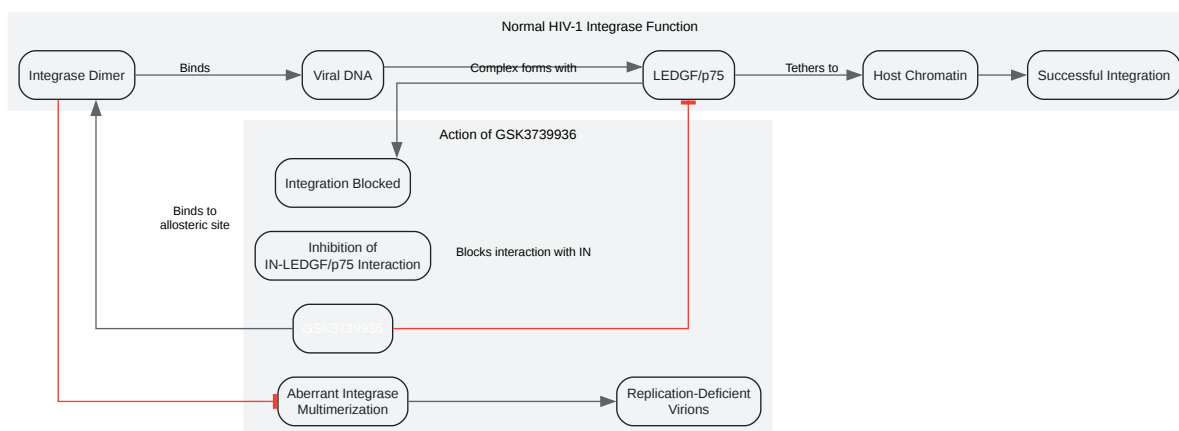
To contextualize the performance of **GSK3739936**, this guide presents a comparative summary of its in vitro efficacy and cytotoxicity against other notable ALLINIs. The data, compiled from various studies, highlights the potency of this class of inhibitors.

Compound	IC50 (nM)	EC50 (nM)	CC50 (μM)	Cell Line	Virus Strain	Reference
GSK3739936 (BMS-986180)	11.1 (Biochemical Assay)	1.7	>20	MT-2	HIV-1	[2]
BI-224436	15 (LTR-cleavage assay)	11-27	110	C8166	Wild-type & variants	[3]
STP0404	N/A	0.41	>10	PBMCs	HIV-1 NL4-3	[4]
GS-9822	N/A	N/A	N/A	N/A	N/A	Data not available in searched articles
BDM-2	N/A	8.7	N/A	MT-4	HIV-1 NL4-3	[1]
S-I-82	820 (IN-LEDGF/p75 HTRF)	N/A	N/A	N/A	N/A	[1]

Disclaimer: The data presented in this table is compiled from different sources and may have been generated using varying experimental conditions. Direct, head-to-head comparative studies are limited.

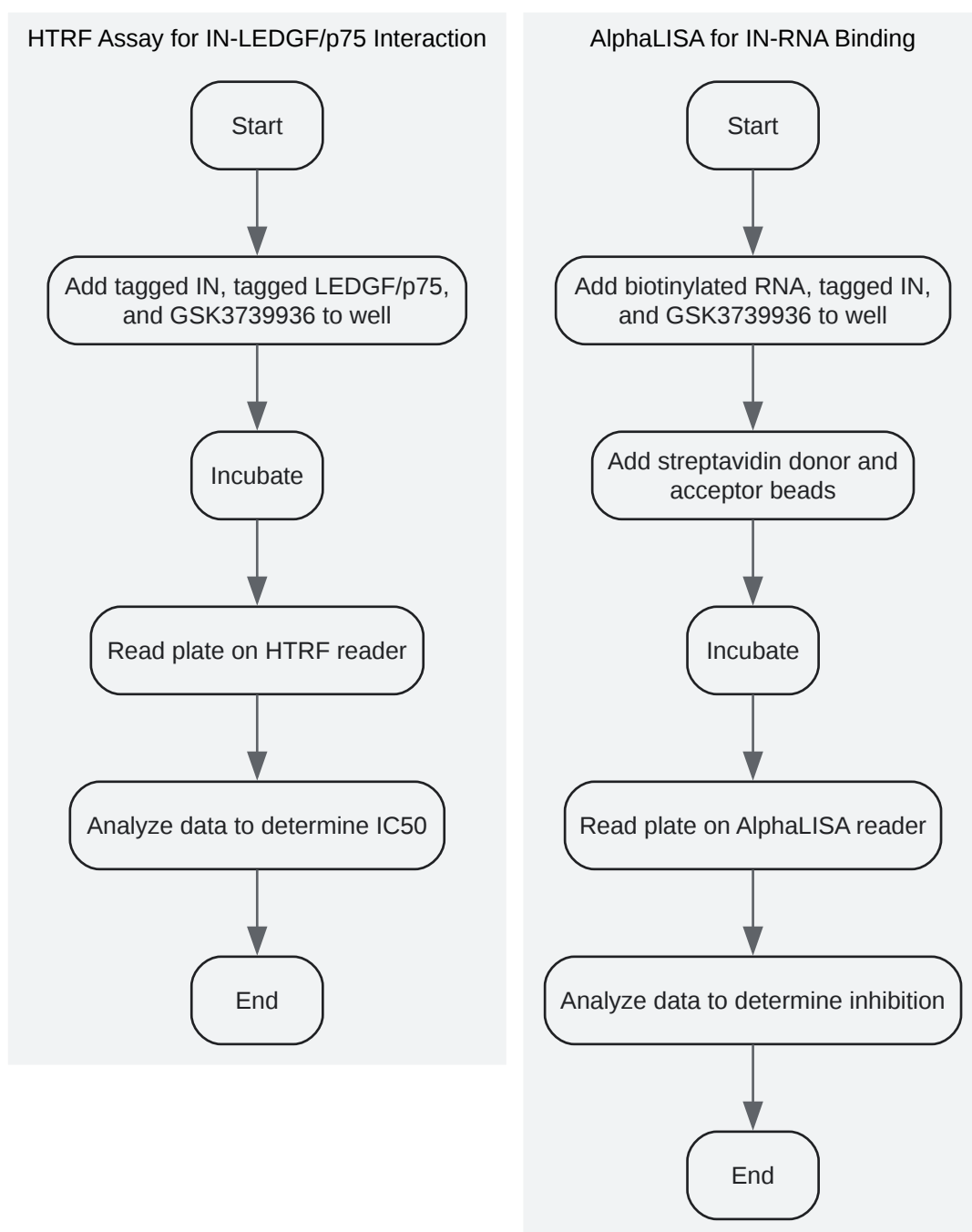
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To further elucidate the novel mechanism of **GSK3739936** and the experimental approaches used for its validation, the following diagrams are provided.



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Figure 1: Mechanism of Action of **GSK3739936**.



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Figure 2: Experimental Workflows.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed protocols for the key experiments used to validate the mechanism of action of **GSK3739936**.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to quantify the inhibitory effect of compounds on the interaction between HIV-1 integrase (IN) and LEDGF/p75.

Materials:

- Recombinant HIV-1 Integrase (tagged, e.g., 6xHis)
- Recombinant LEDGF/p75 (tagged, e.g., FLAG)
- Anti-tag donor and acceptor fluorophore-conjugated antibodies (e.g., Anti-6His-Europium cryptate and Anti-FLAG-XL665)
- **GSK3739936** and other test compounds
- Assay buffer
- 384-well low-volume plates

Protocol:

- Prepare serial dilutions of **GSK3739936** and other test compounds in the assay buffer.
- Add a fixed concentration of tagged HIV-1 integrase and tagged LEDGF/p75 to each well of the 384-well plate.
- Add the diluted compounds to the respective wells.
- Add the donor and acceptor antibody-fluorophore conjugates to the wells.
- Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
- Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

- Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC₅₀ value.

AlphaLISA Assay for IN-RNA Binding

This assay measures the ability of a compound to disrupt the binding of HIV-1 integrase to viral RNA.

Materials:

- Biotinylated viral RNA corresponding to the U5 end of the HIV-1 LTR
- Recombinant HIV-1 Integrase (tagged, e.g., GST)
- Streptavidin-coated donor beads
- Anti-tag acceptor beads (e.g., Anti-GST)
- **GSK3739936** and other test compounds
- Assay buffer
- 384-well plates

Protocol:

- Prepare serial dilutions of **GSK3739936** and other test compounds in the assay buffer.
- Add a fixed concentration of biotinylated viral RNA and tagged HIV-1 integrase to each well of the 384-well plate.
- Add the diluted compounds to the respective wells.
- Add the streptavidin-coated donor beads and anti-tag acceptor beads to the wells.
- Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
- Read the plate using an AlphaLISA-compatible plate reader.

- Analyze the data to determine the percentage of inhibition of the IN-RNA interaction by the test compounds.

HIV-1 Infectivity Assay

This cell-based assay determines the concentration of a compound required to inhibit HIV-1 replication by 50% (EC50).

Materials:

- HIV-1 permissive cell line (e.g., MT-2, CEMx174, or PBMCs)
- Laboratory-adapted or clinical isolate of HIV-1
- **GSK3739936** and other test compounds
- Cell culture medium and supplements
- 96-well cell culture plates
- p24 antigen ELISA kit or a reporter virus system (e.g., luciferase)

Protocol:

- Seed the HIV-1 permissive cells in a 96-well plate.
- Prepare serial dilutions of **GSK3739936** and other test compounds in cell culture medium.
- Add the diluted compounds to the cells and incubate for a short period.
- Infect the cells with a known amount of HIV-1.
- Incubate the infected cells for a period of 3-7 days.
- Quantify the extent of viral replication by measuring the p24 antigen concentration in the culture supernatant using an ELISA kit or by measuring the reporter gene expression.
- Plot the percentage of inhibition of viral replication against the compound concentration to determine the EC50 value.

Conclusion

GSK3739936 represents a significant development in the field of HIV-1 therapeutics. Its novel allosteric mechanism of action, characterized by the induction of aberrant integrase multimerization and the inhibition of the IN-LEDGF/p75 interaction, offers a promising strategy to combat HIV-1 replication. The comparative data and detailed experimental protocols provided in this guide are intended to facilitate further research and development of this important class of antiretroviral compounds.

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